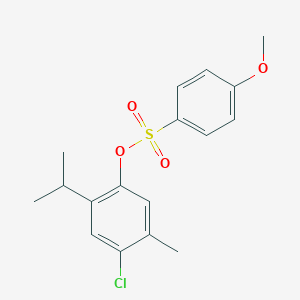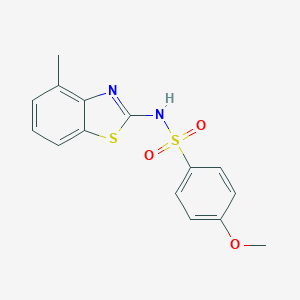![molecular formula C19H24N2O B310297 N-[4-(diethylamino)-2-methylphenyl]-2-methylbenzamide](/img/structure/B310297.png)
N-[4-(diethylamino)-2-methylphenyl]-2-methylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[4-(diethylamino)-2-methylphenyl]-2-methylbenzamide is a chemical compound that belongs to the class of amides. It is commonly known as 'DEET' and is widely used as an insect repellent. DEET was first developed by the US Army in 1946 and has since become the most widely used insect repellent in the world. DEET is known for its effectiveness in repelling various insects, including mosquitoes, ticks, and fleas.
作用机制
The mechanism of action of DEET is not fully understood. However, it is believed to work by interfering with the insect's sense of smell. DEET is thought to block the receptors in the insect's antennae that detect the chemicals produced by the host's skin. This makes it difficult for the insect to locate the host.
Biochemical and Physiological Effects:
DEET has been found to have low toxicity in humans. However, it can cause skin irritation and allergic reactions in some individuals. DEET has also been found to be toxic to aquatic life, particularly to fish and amphibians.
实验室实验的优点和局限性
DEET is widely used in laboratory experiments to study the behavior and physiology of insects. Its effectiveness in repelling insects makes it an ideal tool for studying insect behavior. However, its toxicity to aquatic life limits its use in experiments involving aquatic insects.
未来方向
There are several areas of research that could benefit from further study of DEET. These include:
1. Development of new insect repellents: While DEET is highly effective, there is a need for new insect repellents that are less toxic and more environmentally friendly.
2. Study of the mechanism of action: Further research is needed to fully understand the mechanism of action of DEET and how it interacts with the insect's sense of smell.
3. Study of the ecological impacts: More research is needed to understand the ecological impacts of DEET on non-target organisms, particularly aquatic life.
4. Development of new formulations: There is a need for new formulations of DEET that are more effective and longer-lasting.
Conclusion:
N-[4-(diethylamino)-2-methylphenyl]-2-methylbenzamide, or DEET, is a widely used insect repellent that has been extensively studied for its effectiveness in repelling various insects. Its mechanism of action is not fully understood, but it is believed to interfere with the insect's sense of smell. DEET has low toxicity in humans, but it can cause skin irritation and allergic reactions in some individuals. Further research is needed to fully understand the mechanism of action of DEET and its ecological impacts.
合成方法
DEET can be synthesized by reacting N,N-diethyl-m-toluamide with thionyl chloride in the presence of a base. The reaction results in the formation of N-[4-(diethylamino)-2-methylphenyl]-2-methylbenzamide, which is then purified and isolated.
科学研究应用
DEET has been extensively studied for its insect-repelling properties. It has been found to be effective against a wide range of insects, including those that transmit diseases such as malaria and dengue fever. DEET works by interfering with the insect's sense of smell, making it difficult for them to locate their host.
属性
产品名称 |
N-[4-(diethylamino)-2-methylphenyl]-2-methylbenzamide |
|---|---|
分子式 |
C19H24N2O |
分子量 |
296.4 g/mol |
IUPAC 名称 |
N-[4-(diethylamino)-2-methylphenyl]-2-methylbenzamide |
InChI |
InChI=1S/C19H24N2O/c1-5-21(6-2)16-11-12-18(15(4)13-16)20-19(22)17-10-8-7-9-14(17)3/h7-13H,5-6H2,1-4H3,(H,20,22) |
InChI 键 |
DECNOSPROACSDF-UHFFFAOYSA-N |
SMILES |
CCN(CC)C1=CC(=C(C=C1)NC(=O)C2=CC=CC=C2C)C |
规范 SMILES |
CCN(CC)C1=CC(=C(C=C1)NC(=O)C2=CC=CC=C2C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Butyl4-{[(4-methoxyphenyl)sulfonyl]oxy}benzoate](/img/structure/B310219.png)












